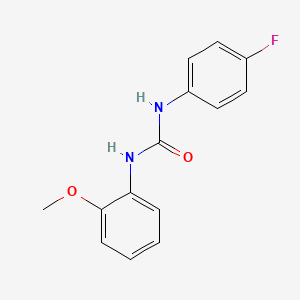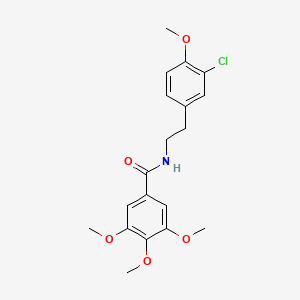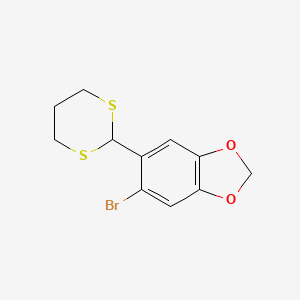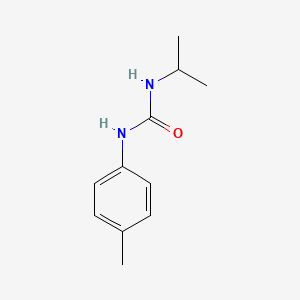
1-(2,4-Dichlorophenyl)-3-(2,4,6-trichlorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dichlorophenyl)-3-(2,4,6-trichlorophenyl)urea is a chemical compound known for its unique structure and properties It consists of two phenyl rings substituted with chlorine atoms and connected by a urea linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenyl)-3-(2,4,6-trichlorophenyl)urea typically involves the reaction of 2,4-dichloroaniline with 2,4,6-trichlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and may require a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-(2,4-Dichlorophenyl)-3-(2,4,6-trichlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the chlorine substituents or the urea linkage.
Substitution: The chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while substitution reactions can introduce various functional groups onto the phenyl rings.
科学的研究の応用
1-(2,4-Dichlorophenyl)-3-(2,4,6-trichlorophenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential use in pharmaceuticals and agrochemicals.
Medicine: Research explores its potential as an antimicrobial or anticancer agent.
Industry: It is used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2,4-Dichlorophenyl)-3-(2,4,6-trichlorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-(2,4-Dichlorophenyl)-3-phenylurea
- 1-(2,4,6-Trichlorophenyl)-3-phenylurea
- 1-(2,4-Dichlorophenyl)-3-(4-chlorophenyl)urea
Uniqueness
1-(2,4-Dichlorophenyl)-3-(2,4,6-trichlorophenyl)urea stands out due to the presence of multiple chlorine atoms on both phenyl rings, which can significantly influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
106472-43-9 |
|---|---|
分子式 |
C13H7Cl5N2O |
分子量 |
384.5 g/mol |
IUPAC名 |
1-(2,4-dichlorophenyl)-3-(2,4,6-trichlorophenyl)urea |
InChI |
InChI=1S/C13H7Cl5N2O/c14-6-1-2-11(8(16)3-6)19-13(21)20-12-9(17)4-7(15)5-10(12)18/h1-5H,(H2,19,20,21) |
InChIキー |
XRWOPVDDRLUGHA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl [2-(hydroxyimino)cyclopentyl]acetate](/img/structure/B11955571.png)

![1-(4-Fluorophenyl)-3-[4-(methylsulfanyl)phenyl]urea](/img/structure/B11955577.png)



![Acetamide, N,N'-[1,5-pentanediylbis(oxy-4,1-phenylene)]bis-](/img/structure/B11955623.png)






